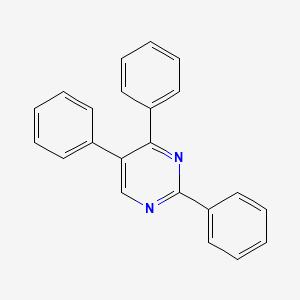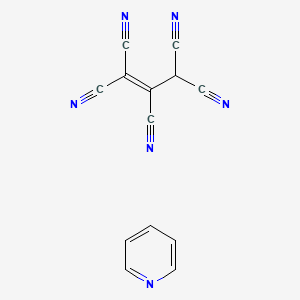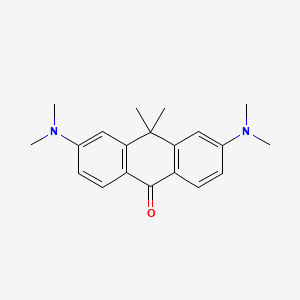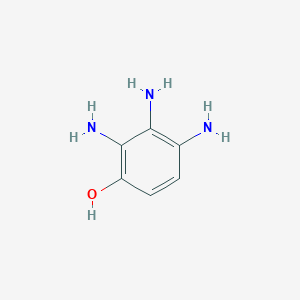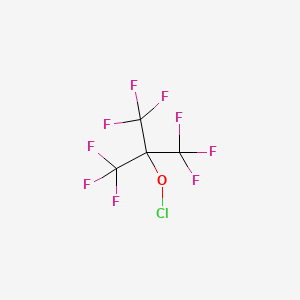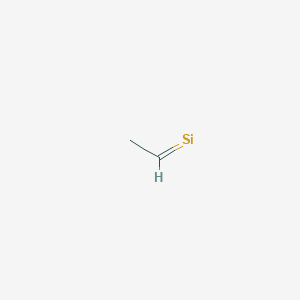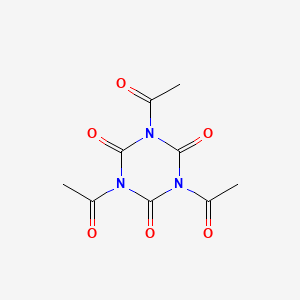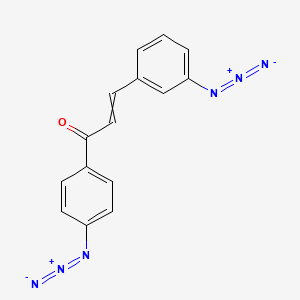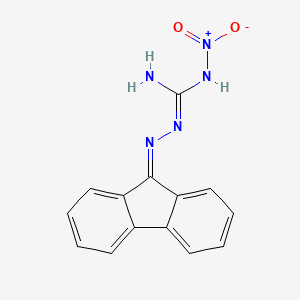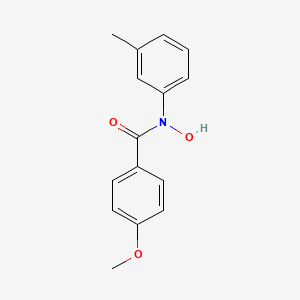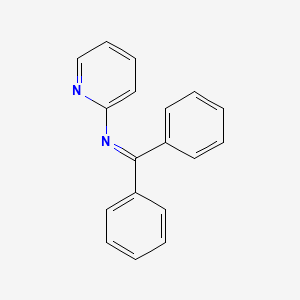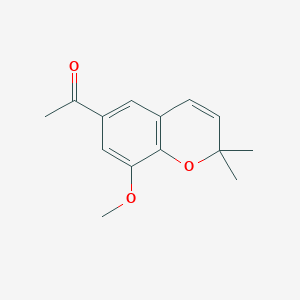
1-(8-Methoxy-2,2-dimethyl-2H-1-benzopyran-6-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(8-Methoxy-2,2-dimethyl-2H-1-benzopyran-6-yl)ethan-1-one is a chemical compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often found in natural products. This compound is characterized by its methoxy and dimethyl substitutions on the benzopyran ring, which may influence its chemical and biological properties.
Méthodes De Préparation
The synthesis of 1-(8-Methoxy-2,2-dimethyl-2H-1-benzopyran-6-yl)ethan-1-one can be achieved through various synthetic routes. One common method involves the condensation of appropriate starting materials under specific reaction conditions. For instance, the reaction may involve the use of methoxy-substituted benzopyran derivatives and ethanone precursors in the presence of catalysts or under specific temperature and pressure conditions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-(8-Methoxy-2,2-dimethyl-2H-1-benzopyran-6-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions may yield alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(8-Methoxy-2,2-dimethyl-2H-1-benzopyran-6-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Studies may explore its potential biological activities, such as antioxidant or anti-inflammatory properties.
Medicine: Research may investigate its potential therapeutic effects or its role as a lead compound in drug development.
Industry: It may be used in the production of dyes, pigments, or other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(8-Methoxy-2,2-dimethyl-2H-1-benzopyran-6-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The methoxy and dimethyl groups may influence its binding affinity to enzymes or receptors, thereby modulating biological activities. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
1-(8-Methoxy-2,2-dimethyl-2H-1-benzopyran-6-yl)ethan-1-one can be compared with other benzopyran derivatives, such as:
Coumarin: Known for its anticoagulant properties.
Flavanones: Found in various plants and known for their antioxidant activities.
Spiropyrans: Used in photochromic applications. The uniqueness of this compound lies in its specific substitutions, which may impart distinct chemical and biological properties.
Propriétés
Numéro CAS |
34155-83-4 |
|---|---|
Formule moléculaire |
C14H16O3 |
Poids moléculaire |
232.27 g/mol |
Nom IUPAC |
1-(8-methoxy-2,2-dimethylchromen-6-yl)ethanone |
InChI |
InChI=1S/C14H16O3/c1-9(15)11-7-10-5-6-14(2,3)17-13(10)12(8-11)16-4/h5-8H,1-4H3 |
Clé InChI |
UZSIRLFMNAGZAL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC2=C(C(=C1)OC)OC(C=C2)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




